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The table below summarizes the available key data for Naquotinib versus first-generation EGFR-TKIs

(Gefitinib and Erlotinib) as first-line treatment for EGFR-mutated advanced NSCLC.

TKI (Trial
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Generation
PFS
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OS
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Key Safety
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Development
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(SOLAR) [1]
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FGET
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Higher
incidence of

grade 3-5
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Development
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[3]

Gefitinib /
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[4] [5]

First ~9.7 - 13.1
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world)
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(Clinical
trial) [5]

~20.1 -

22.9 [5]

~52 - 56

[5]

Known AE

profile (e.g.,
rash,

diarrhea);
generally

manageable
[5]

Approved and

in clinical use

Efficacy Conclusion: In contrast to other third-generation TKIs which showed superior efficacy, the
SOLAR trial reported that Naquotinib demonstrated worse progression-free survival (PFS)
compared to first-generation EGFR-TKIs [1].
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Safety Conclusion: The trial also indicated that Naquotinib had a higher incidence of severe
(grade 3-5) adverse events [1].

Experimental Protocols from Key Trials

For researchers designing similar studies, here are the core methodologies from the relevant clinical trials

cited.

SOLAR Trial (Naquotinib) & Typical First-Line TKI Trial Design

While specific protocols for the SOLAR trial are not detailed in the search results, its design can be inferred

from other similar Phase III trials comparing third-generation vs. first-generation TKIs [1].

Primary Endpoint: Progression-free Survival (PFS). Defined as the time from randomization to the

first objective documentation of disease progression or death from any cause [1] [5].
Key Secondary Endpoints: Typically include Overall Survival (OS), Objective Response Rate
(ORR), Disease Control Rate (DCR), Duration of Response (DoR), and Safety/Tolerability profile
[1] [6].

Patient Population: Patients with previously untreated, histologically confirmed, locally advanced or
metastatic (stage IIIB/IV) NSCLC harboring activating EGFR mutations (Exon 19 del or L858R) [6].

Treatment Arms: Patients are randomized to receive either the investigational drug (e.g.,
Naquotinib) or a control arm of a first-generation TKI (Gefitinib or Erlotinib) until disease progression

or unacceptable toxicity [6].
Assessment Method: Tumor response is evaluated according to RECIST version 1.1, with imaging

conducted at baseline and repeated at regular intervals [5].

CTONG 0901 Trial (Erlotinib vs. Gefitinib)

This head-to-head Phase III trial provides a direct comparison protocol for first-generation TKIs [7] [5].

Primary Endpoint: PFS [7] [5].
Patient Population: Adults with stage IIIB/IV NSCLC harboring EGFR exon 19 or 21 mutations, with

no prior exposure to EGFR inhibitors [5].
Treatment Schedule:

Erlotinib arm: 150 mg orally, once daily.
Gefitinib arm: 250 mg orally, once daily.
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Dose Modification: Dose delays (up to 14 days) and reductions were permitted for grade ≥3 non-

hematological toxicities until resolution to grade 1 or baseline [5].
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population.

Survival curves were generated using the Kaplan-Meier method and compared with the log-rank
test [5].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of EGFR-TKIs and the common resistance pathways

relevant to Naquotinib.
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Key mechanistic insights from the search results:
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First-Generation TKIs: These drugs (e.g., Gefitinib, Erlotinib) are reversible inhibitors that

competitively bind to the ATP-binding site of the tyrosine kinase domain in activated EGFR mutants,
blocking downstream survival signals [2] [3].

Third-Generation TKIs: Naquotinib, like Osimertinib, is an irreversible inhibitor designed to
covalently bind to the EGFR kinase domain. It potently inhibits classic EGFR activating mutations

(e.g., exon 19 del, L858R) while also effectively targeting the T790M resistance mutation that arises
after first-generation TKI treatment [2] [8].

Resistance to Naquotinib: A key preclinical study identified that acquired resistance to Naquotinib
can occur through bypass activation pathways, specifically MET or NRAS amplification [8]. The

study suggested that combining Naquotinib with a MEK inhibitor could be a potential strategy to
overcome NRAS-mediated resistance [8].

Interpretation and Context for Professionals

Status of Naquotinib: The development of Naquotinib was terminated in May 2017. The SOLAR
trial results indicating inferior PFS and higher toxicity were likely the primary drivers for this decision

[2] [1].
Contrast with Other 3rd-Gen TKIs: Naquotinib's profile differs significantly from other successful

third-generation TKIs. Meta-analyses confirm that other drugs in this class (e.g., Osimertinib,
Aumolertinib, Furmonertinib) generally show superior PFS and CNS efficacy compared to first-

generation TKIs, albeit with a different spectrum of adverse events [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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